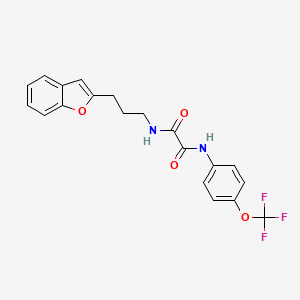
N1-(3-(苯并呋喃-2-基)丙基)-N2-(4-(三氟甲氧基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
科学研究应用
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable tool in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for its use in developing new drugs for treating diseases like cancer and viral infections.
准备方法
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and minimal side reactions . Industrial production methods may involve scaling up these reactions using microwave-assisted synthesis to enhance efficiency and reduce reaction times .
化学反应分析
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-tumor activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has shown anticancer activity against human ovarian cancer cell lines. The uniqueness of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide lies in its specific chemical structure, which imparts distinct biological activities and chemical properties.
生物活性
N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a propyl chain and an oxalamide group, which is known to influence its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N2O3 |
| Molecular Weight | 368.35 g/mol |
| CAS Number | 2034604-12-9 |
Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways:
- Antidepressant Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, as evidenced by reductions in oxidative markers in preclinical models.
- Anticancer Activity : Preliminary investigations show that benzofuran derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antidepressant Activity
A study conducted on a related benzofuran compound demonstrated significant antidepressant-like effects in animal models subjected to sleep deprivation. The treatment with the compound reversed depressive behaviors and improved cognitive functions by modulating oxidative stress markers and neurotransmitter levels in the brain .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of benzofuran derivatives, including N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. These studies utilized a panel of 60 cancer cell lines, revealing selective growth inhibition against certain types, notably those associated with breast and colon cancers . The mechanism appears to involve the induction of apoptosis via caspase activation.
Case Study 1: Neurobehavioral Effects
In a controlled experiment involving murine models, N1-(3-(benzofuran-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide was administered following a period of induced sleep deprivation. Results indicated a marked improvement in behavioral tests assessing anxiety and memory retention compared to control groups treated with standard antidepressants .
Case Study 2: Cancer Cell Line Inhibition
Another significant study assessed the efficacy of this compound against various cancer cell lines. The results highlighted its selective inhibitory action on specific pathways involved in tumor growth, suggesting potential for further development as an anticancer agent .
属性
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)29-15-9-7-14(8-10-15)25-19(27)18(26)24-11-3-5-16-12-13-4-1-2-6-17(13)28-16/h1-2,4,6-10,12H,3,5,11H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWUCZJBOHUMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














